molecular formula C9H19NSi B11913333 6-(Trimethylsilyl)hex-4-yn-1-amine CAS No. 101195-68-0

6-(Trimethylsilyl)hex-4-yn-1-amine

Cat. No.: B11913333
CAS No.: 101195-68-0
M. Wt: 169.34 g/mol
InChI Key: KXVONVDQCLRRFU-UHFFFAOYSA-N
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Description

6-(Trimethylsilyl)hex-4-yn-1-amine: is an organic compound with the molecular formula C9H19NSi . It is characterized by the presence of a trimethylsilyl group attached to a hexynyl chain, which in turn is bonded to an amine group. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-nitrogen bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trimethylsilyl)hex-4-yn-1-amine typically involves the reaction of 6-bromohex-4-yne with trimethylsilylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 6-(Trimethylsilyl)hex-4-yn-1-amine can undergo oxidation reactions to form corresponding oximes or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the trimethylsilyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Bases like sodium hydride or potassium tert-butoxide are often employed.

Major Products:

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 6-(Trimethylsilyl)hex-4-yn-1-amine is used as a building block in organic synthesis, particularly in the formation of carbon-nitrogen bonds

Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. Its ability to form stable carbon-nitrogen bonds makes it valuable in the development of drugs and other therapeutic agents.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 6-(Trimethylsilyl)hex-4-yn-1-amine involves its ability to participate in nucleophilic substitution reactions. The trimethylsilyl group acts as a protecting group, allowing for selective reactions at the amine site. The compound can also undergo deprotection to reveal the free amine group, which can then participate in further chemical reactions.

Comparison with Similar Compounds

  • 6-(Trimethylsilyl)hex-5-yn-1-amine
  • 4-Hexyn-1-amine

Comparison: 6-(Trimethylsilyl)hex-4-yn-1-amine is unique due to the presence of the trimethylsilyl group, which provides steric protection and enhances the compound’s stability. This makes it more versatile in synthetic applications compared to similar compounds without the trimethylsilyl group. The trimethylsilyl group also imparts increased volatility, making the compound more amenable to analysis by techniques such as gas chromatography.

Properties

CAS No.

101195-68-0

Molecular Formula

C9H19NSi

Molecular Weight

169.34 g/mol

IUPAC Name

6-trimethylsilylhex-4-yn-1-amine

InChI

InChI=1S/C9H19NSi/c1-11(2,3)9-7-5-4-6-8-10/h4,6,8-10H2,1-3H3

InChI Key

KXVONVDQCLRRFU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC#CCCCN

Origin of Product

United States

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